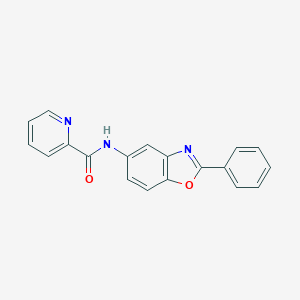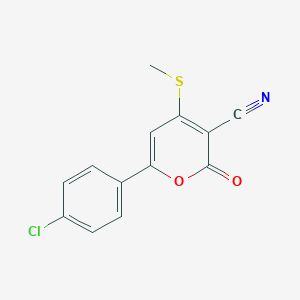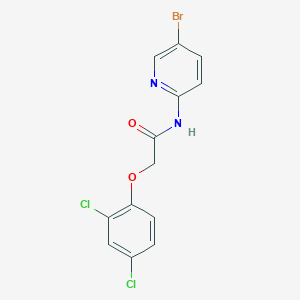![molecular formula C11H11BrN2O2S B246177 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole, also known as BSI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole binds to the ATP-binding site of GSK-3β, thereby inhibiting its activity. This leads to the activation of downstream signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole has been found to have several biochemical and physiological effects. Studies have shown that 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole can induce apoptosis in cancer cells by activating the caspase pathway. 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole has also been found to reduce the expression of inflammatory cytokines, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is its high selectivity towards GSK-3β, which makes it a useful tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Another direction is the investigation of the potential therapeutic applications of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole in the treatment of various diseases such as cancer and inflammatory diseases. Additionally, the use of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole as a tool for studying the role of GSK-3β in various cellular processes may lead to new insights into the mechanisms underlying these processes.
Conclusion:
In conclusion, 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is a promising chemical compound that has potential applications in various fields of scientific research. Its selective inhibition of GSK-3β makes it a useful tool for studying the role of this enzyme in various cellular processes. Further research on 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole may lead to the development of new therapies for cancer and other diseases, as well as new insights into the mechanisms underlying various cellular processes.
Synthesemethoden
The synthesis of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with imidazole in the presence of a base. The resulting compound is then purified through recrystallization. This method has been reported to yield 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole has been found to have potential applications in various fields of scientific research. One of the most promising applications of 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole is in the field of cancer research. Studies have shown that 1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation.
Eigenschaften
Molekularformel |
C11H11BrN2O2S |
|---|---|
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
1-(4-bromo-2,5-dimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C11H11BrN2O2S/c1-8-6-11(9(2)5-10(8)12)17(15,16)14-4-3-13-7-14/h3-7H,1-2H3 |
InChI-Schlüssel |
GMCBLWVKCVZMPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=CN=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246101.png)
![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



